1-Mercapto-1-propanol
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Overview
Description
1-Mercapto-1-propanol, also known as 3-Mercapto-1-propanol, is an organic compound with the molecular formula C3H8OS. It is a thiol alcohol, characterized by the presence of both a hydroxyl group (-OH) and a thiol group (-SH) attached to a three-carbon chain. This compound is known for its distinctive sulfurous odor and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Mercapto-1-propanol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropanol with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds as follows:
ClCH2CH2CH2OH+NaHS→HSCH2CH2CH2OH+NaCl
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-mercaptoacetone. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Mercapto-1-propanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Thiols (R-SH).
Substitution: Halides (R-X) or amines (R-NH2).
Scientific Research Applications
1-Mercapto-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It serves as a reducing agent in biochemical assays and as a stabilizer for proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties, including its use as an antioxidant and in drug delivery systems.
Industry: It is used in the production of polymers, resins, and adhesives, as well as in the formulation of cleaning agents and lubricants.
Mechanism of Action
The mechanism of action of 1-Mercapto-1-propanol involves its ability to interact with various molecular targets and pathways:
Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions, which are crucial in maintaining the redox balance in biological systems.
Antioxidant Activity: The compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites and modifying their thiol groups.
Comparison with Similar Compounds
1-Mercapto-1-propanol can be compared with other similar compounds, such as:
3-Mercapto-1-propanol: Similar in structure but with the thiol group at a different position.
1-Mercapto-2-propanol: Another isomer with the thiol group on the second carbon.
2-Mercaptoethanol: A shorter chain thiol alcohol with similar chemical properties.
Uniqueness: this compound is unique due to its specific combination of hydroxyl and thiol groups, which confer distinct chemical reactivity and versatility in various applications.
Properties
CAS No. |
181356-00-3 |
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Molecular Formula |
C3H8OS |
Molecular Weight |
92.16 g/mol |
IUPAC Name |
1-sulfanylpropan-1-ol |
InChI |
InChI=1S/C3H8OS/c1-2-3(4)5/h3-5H,2H2,1H3 |
InChI Key |
AEUVIXACNOXTBX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)S |
Origin of Product |
United States |
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